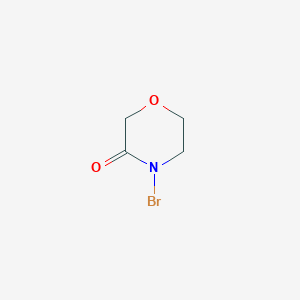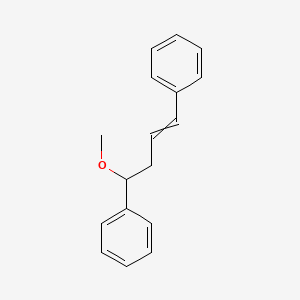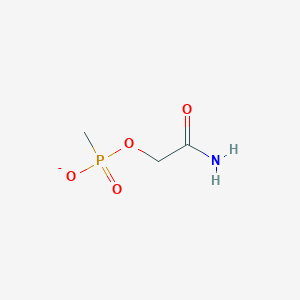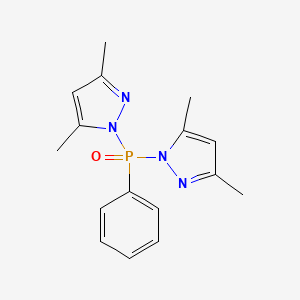
1,1'-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a phenylphosphoryl group attached to two 3,5-dimethyl-1H-pyrazole units, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) typically involves the reaction of 3,5-dimethylpyrazole with phenylphosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
[ \text{2 (3,5-dimethylpyrazole) + phenylphosphoryl chloride} \rightarrow \text{1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, continuous flow reactors, and automated synthesis systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction could produce phosphine derivatives.
科学研究应用
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, while the pyrazole rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1,1’-(Phenylphosphoryl)bis(1H-pyrazole): A related compound with unsubstituted pyrazole rings.
1,1’-(Phenylphosphoryl)bis(3-methyl-1H-pyrazole): A compound with a single methyl group on each pyrazole ring.
Uniqueness
1,1’-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole) is unique due to the presence of two methyl groups on each pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
属性
CAS 编号 |
63295-35-2 |
|---|---|
分子式 |
C16H19N4OP |
分子量 |
314.32 g/mol |
IUPAC 名称 |
1-[(3,5-dimethylpyrazol-1-yl)-phenylphosphoryl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H19N4OP/c1-12-10-14(3)19(17-12)22(21,16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3 |
InChI 键 |
ZTMLAQMZKSLBQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1P(=O)(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


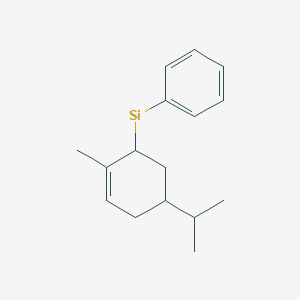
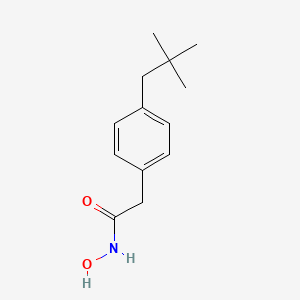

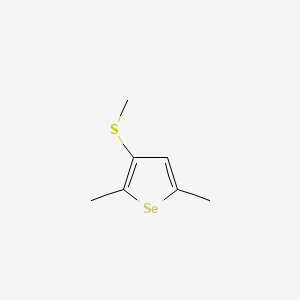
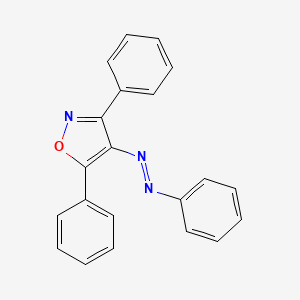

![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
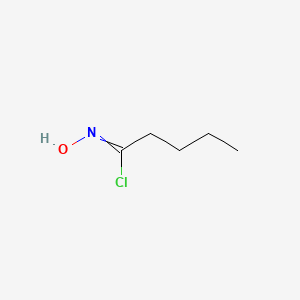
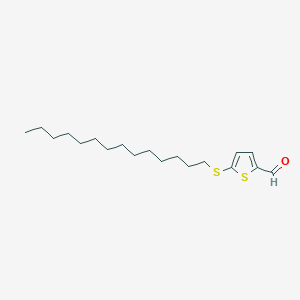
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
